3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine
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Overview
Description
3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
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Scientific Research Applications
Structural Insights
In the realm of structural chemistry, the triazine ring, a component of 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((4-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine, has been meticulously studied. One study examined a related compound with a 4,5-dihydro-1,2,4-triazine ring, revealing that it is essentially planar and forms specific dihedral angles with adjacent rings. This structural analysis is vital for understanding how such compounds interact at the molecular level and their potential binding affinities in various biochemical pathways (Fun et al., 2011).
Biological Activity and Therapeutic Potential
The biological activity of triazine derivatives, especially their antimicrobial, antioxidant, and anticancer properties, has been a significant focus of research. A study synthesizing thienyl-triazine-sulphonamide conjugates found that certain derivatives exhibited potent antibacterial properties, and one compound, in particular, showed promising cytotoxicity against the Ehrlich ascites carcinoma cell line. This suggests that derivatives of triazines, like the one you're interested in, could be pivotal in developing new therapeutic agents (Aly et al., 2015). Additionally, another study synthesized a series of S-glycosyl and S-alkyl derivatives of triazines and found significant anticancer activities in vitro, suggesting the potential of these compounds in cancer treatment (Saad & Moustafa, 2011).
Synthesis and Chemical Properties
Research into the efficient synthesis of triazine derivatives under microwave irradiation has been reported, which is crucial for the rapid and efficient production of these compounds. The study outlined the synthesis of various fused heterobicyclic nitrogen systems starting from 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, a compound structurally similar to the one you're inquiring about. This research contributes to our understanding of the chemical properties and potential pharmaceutical applications of triazine derivatives (Saad, Youssef, & Mosselhi, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(4-fluorophenyl)methoxy]ethenamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c1-14-19(10-11-23-27-12-15-4-8-18(22)9-5-15)24-20(26-25-14)28-13-16-2-6-17(21)7-3-16/h2-11,23H,12-13H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVRGMOVWHTRAH-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.